3-Quinolineboronic acid

Vue d'ensemble

Description

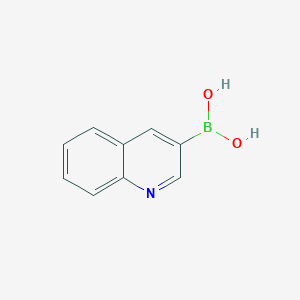

3-Quinolineboronic acid (CAS 191162-39-7) is an aromatic heterocyclic boronic acid with the molecular formula C₉H₈BNO₂ and a molecular weight of 172.98 g/mol . It appears as a white crystalline powder with a melting point ranging between 148–155°C (purity-dependent variations noted in some sources) and is stored at 2–8°C for stability . The compound’s boronic acid group (-B(OH)₂) at the 3-position of the quinoline ring enables its use in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures in pharmaceuticals and materials science .

Its photophysical properties are notable: in aqueous solutions at physiological pH, this compound exhibits pH-dependent fluorescence. Protonation of the quinoline nitrogen enhances fluorescence intensity due to a shift from a non-fluorescent (n-π) to a fluorescent (π-π) excited state. Binding with carbohydrates further amplifies fluorescence via sp²-to-sp³ hybridization changes at the boron center, making it a valuable carbohydrate-sensing probe .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Quinolineboronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, the reaction of quinoline with boronic acid derivatives under palladium-catalyzed conditions can yield this compound. Another method involves the lithiation of quinoline followed by treatment with boron reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Quinolineboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Substitution Reactions: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Applications De Recherche Scientifique

Drug Discovery

Key Role in Anticancer Agents

3-Quinolineboronic acid serves as a crucial building block in the synthesis of novel pharmaceutical compounds, particularly those targeting cancer. For instance, it has been incorporated into the design of dual CLK/ROCK inhibitors that exhibit promising anticancer properties. These compounds have shown significant inhibition of cancer cell growth in vitro, particularly against renal cancer and leukemia cell lines .

Case Study: CLK/ROCK Inhibitors

- Compound : HSD1400

- Activity : Inhibited CLK1 and 2 and ROCK2 at concentrations as low as 25 nM.

- Mechanism : Induced DNA damage and cell cycle arrest through the downregulation of cyclin D/Rb pathway .

Chemical Synthesis

Suzuki Coupling Reactions

this compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This method allows for the construction of complex organic molecules with high precision.

Applications in Synthesis

- Preparation of antiviral agents : It has been utilized to create P1-substituted HIV protease inhibitors effective against drug-resistant strains .

- Formation of heterobiaryls : Facilitates the synthesis of various heterocyclic compounds that are valuable in medicinal chemistry .

Biochemistry

Enzyme Inhibition Studies

In biochemistry, this compound is employed to study enzyme inhibitors, particularly in understanding biochemical pathways and developing targeted therapies. Its ability to form reversible covalent bonds with enzymes makes it an ideal candidate for exploring inhibition mechanisms.

Material Science

Development of Advanced Materials

This compound plays a significant role in the development of advanced materials such as polymers and nanomaterials. Its incorporation can enhance material properties for specific applications, including electronic devices and sensors.

Analytical Chemistry

Fluorescence Sensors

this compound is utilized as a fluorescent probe for detecting carbohydrates. The fluorescence intensity changes significantly upon binding with specific biomolecules, making it a valuable tool for clinical and environmental analysis .

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Drug Discovery | Anticancer agents | Dual CLK/ROCK inhibitors show potent activity |

| Chemical Synthesis | Suzuki-Miyaura coupling | Effective in synthesizing complex organic molecules |

| Biochemistry | Enzyme inhibition studies | Helps understand biochemical pathways |

| Material Science | Polymer development | Enhances properties for electronics |

| Analytical Chemistry | Fluorescent probes for carbohydrate detection | Significant fluorescence enhancement upon binding |

Mécanisme D'action

The primary mechanism of action of 3-Quinolineboronic acid involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following boronic acids are structurally or functionally related to 3-quinolineboronic acid:

Key Differences

Photophysical Behavior: this compound shows dual fluorescence modulation (pH and carbohydrate binding), whereas 8-quinolineboronic acid primarily responds to carbohydrate binding with less pH sensitivity . Pyridine- and naphthalene-based boronic acids lack intrinsic fluorescence, limiting their utility as optical sensors .

Reactivity in Cross-Couplings: The quinoline ring in this compound provides electron-withdrawing effects, enhancing stability in palladium-catalyzed reactions. For example, it achieved 72% yield in coupling with 2-chloropyridine using a Pd-NHC catalyst . Pyridine-3-boronic acid, with a smaller aromatic system, exhibits faster coupling kinetics but lower steric control .

Carbohydrate Binding Specificity: this compound binds monosaccharides (e.g., glucose) with higher affinity than 8-quinolineboronic acid due to optimal spatial alignment of the boronic acid and quinoline nitrogen .

Safety Profiles: this compound is classified with hazard codes R22 (harmful if swallowed) and R36/37/38 (irritating to eyes/respiratory system/skin) . Similar hazards apply to analogues, but pyridine derivatives may exhibit higher volatility risks.

Research Findings

- Fluorescence Mechanism: Binding of this compound with carbohydrates increases fluorescence lifetime from 1.2 ns (free) to 4.5 ns (bound), enabling time-resolved detection .

- Synthetic Utility: this compound outperforms 2- and 8-isomers in coupling reactions due to reduced steric hindrance and enhanced electronic compatibility with aryl halides .

- Biological Applications: Hybrid molecules incorporating this compound (e.g., ruthenacarborane complexes) show promise in anticancer studies by targeting cellular glycans .

Activité Biologique

3-Quinolineboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article will explore the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a boronic acid functional group attached to a quinoline ring. This structural feature is significant as boronic acids are known for their ability to form reversible covalent bonds with diols, which is a crucial property for biological interactions, particularly in enzyme inhibition and molecular recognition processes.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Inhibition of Protein Kinases : Research indicates that compounds containing boronic acid moieties can effectively inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that modifications to the quinoline structure can enhance selectivity and potency against kinases such as CLK1 and ROCK1, which are implicated in cell growth and migration .

- Anticancer Activity : The anticancer properties of this compound have been demonstrated through various in vitro studies. These studies reveal that the compound exhibits significant cytotoxicity against several cancer cell lines, including renal cancer and leukemia cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis through pathways involving DNA damage response .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Variation | EC50 (nM) | TC50 (nM) | Selectivity (TC50/EC50) |

|---|---|---|---|

| This compound | 16 | 575 | 36 |

| Substituted Variants | Varies | Varies | Varies |

These data illustrate how specific substitutions on the quinoline ring can significantly alter both potency and selectivity against different biological targets. For example, introducing electron-withdrawing groups can enhance binding affinity to target proteins while reducing toxicity to normal cells .

Case Studies

- Anticancer Activity in Leukemia : A study evaluated the efficacy of this compound derivatives against leukemia cell lines. The results indicated that certain derivatives could induce apoptosis by activating caspase pathways and upregulating pro-apoptotic factors .

- Inhibition of CLK1 Kinase : Another research effort focused on the development of CLK inhibitors based on the quinolineboronic acid scaffold. The study highlighted that specific modifications led to enhanced selectivity for CLK1 over other kinases, resulting in improved anticancer activity with minimal off-target effects .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Quinolineboronic acid, and how can purity (>98%) be ensured?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation of 3-bromoquinoline. Key steps include using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ as a catalyst in anhydrous THF under inert conditions . Purification involves recrystallization from ethanol/water mixtures or flash chromatography (silica gel, eluent: dichloromethane/methanol). Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR to detect residual solvents/byproducts .

Q. How should this compound be stored to maintain stability, given its hygroscopic nature?

- Methodological Answer : Store under argon or nitrogen at -20°C in amber glass vials to prevent moisture absorption and boronic acid dimerization. Pre-drying solvents (e.g., molecular sieves) is critical for reactions. Degradation can be monitored via FT-IR (loss of B-OH stretch at ~3200 cm⁻¹) .

Q. What safety precautions are essential when handling this compound (CAS 191162-39-7)?

- Methodological Answer : Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Safety data sheets (SDS) recommend ethanol for equipment cleaning .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura couplings with electron-deficient aryl halides, and what parameters optimize yields?

- Methodological Answer : Reactivity depends on the base (e.g., K₂CO₃ vs. CsF) and solvent polarity (DMF > THF). For electron-deficient partners (e.g., 4-nitrochlorobenzene), use Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1) at 80°C. Monitor via TLC (Rf shift) and quantify yields via LC-MS. Side reactions (protodeboronation) are minimized by degassing solvents .

Q. What spectroscopic techniques best characterize this compound derivatives, and how are data contradictions resolved?

- Methodological Answer : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for free acid vs. ~18 ppm for esters). X-ray crystallography resolves ambiguous NOESY correlations in quinoline-boronate adducts. Discrepancies in melting points (e.g., 98% purity vs. technical grade) often arise from residual acid anhydrides; repurify via Soxhlet extraction .

Q. How can computational modeling predict the reactivity of this compound in novel cross-coupling systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in Suzuki reactions. Parameters like Fukui indices predict nucleophilic/electrophilic sites. Compare with experimental Hammett σ values for substituent effects on quinoline’s boron center .

Q. What strategies mitigate batch-to-batch variability in this compound’s catalytic performance?

- Methodological Answer : Variability often stems from trace Pd catalysts or moisture content. Pre-activate the boronic acid via treatment with pinacol (to form the ester) or use scavengers like Amberlyst® 15. Validate batches via ICP-MS for Pd content (<1 ppm) .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting reports on this compound’s solubility in polar aprotic solvents?

- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. DMF) arise from crystallinity differences. Use dynamic light scattering (DLS) to detect nanoparticle aggregation. Pre-saturate solvents with boronic acid and filter (0.22 μm) before use. Reference solubility via the Hansen solubility parameters .

Q. What experimental controls are necessary when studying this compound’s stability under oxidative conditions?

- Methodological Answer : Include radical inhibitors (e.g., BHT) in air-exposed reactions. Monitor degradation via UPLC-MS (m/z 173 [M+H]+ for intact boronic acid). Compare argon vs. ambient conditions using kinetic studies (Arrhenius plots) .

Q. Experimental Design

Q. How to design a kinetic study for this compound’s protodeboronation in aqueous media?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy (λ = 270 nm) to track boronic acid decay. Vary pH (2–12) and temperature (25–60°C). Fit data to a pseudo-first-order model; activation energy (Ea) calculated via Eyring equation. Include NaHCO₃ buffers to isolate pH effects .

Propriétés

IUPAC Name |

quinolin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDICLRMNDWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370433 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191162-39-7 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.